2-(Methylamino)-4,5-diphenylthiazole
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Overview
Description
2-(Methylamino)-4,5-diphenylthiazole is a heterocyclic compound featuring a thiazole ring substituted with a methylamino group at the 2-position and phenyl groups at the 4- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-4,5-diphenylthiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminothiophenol with benzaldehyde derivatives under acidic conditions, followed by methylation of the resulting thiazole intermediate . Another approach involves the use of thioamides and α-haloketones in the presence of a base to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-4,5-diphenylthiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted thiazole derivatives .
Scientific Research Applications
2-(Methylamino)-4,5-diphenylthiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylamino)-4,5-diphenylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-1-phenylpropan-1-ol: A compound with similar structural features but different biological activity.
4,5-Diphenylthiazole: Lacks the methylamino group, resulting in different chemical reactivity and applications.
2-Aminothiazole: A simpler thiazole derivative with distinct properties and uses.
Uniqueness
2-(Methylamino)-4,5-diphenylthiazole is unique due to the presence of both the methylamino and diphenyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-methyl-4,5-diphenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-17-16-18-14(12-8-4-2-5-9-12)15(19-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAGQBXBMOGSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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